molecular formula C9H17N4O13P3 B12386668 [(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid

[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid

Cat. No.: B12386668
M. Wt: 482.17 g/mol
InChI Key: HVZVBWDHTKBLAI-PDVZPSIWSA-N
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Description

[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid is a complex organic compound with significant biochemical and pharmaceutical relevance This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, hydroxy, and phosphonamidic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid typically involves multi-step organic synthesis. The process begins with the preparation of the oxolan ring, followed by the introduction of the pyrimidinyl group. The final steps involve the addition of the phosphonamidic acid group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:

    Preparation of starting materials: High-purity reagents are prepared and purified.

    Sequential addition of functional groups: Each functional group is added in a controlled manner to ensure the correct structure.

    Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxo group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential role in biochemical pathways. Its ability to interact with enzymes and other biomolecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    [(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid: is similar to other nucleoside analogs, which are compounds that mimic the structure of nucleosides.

    Nucleoside analogs: These compounds are often used in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.

Uniqueness

What sets this compound apart from other similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in a distinct manner, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C9H17N4O13P3

Molecular Weight

482.17 g/mol

IUPAC Name

[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid

InChI

InChI=1S/C9H17N4O13P3/c10-5-1-2-13(9(16)11-5)8-7(15)6(14)4(25-8)3-24-27(17,18)12-28(19,20)26-29(21,22)23/h1-2,4,6-8,14-15H,3H2,(H2,10,11,16)(H2,21,22,23)(H3,12,17,18,19,20)/t4-,6?,7+,8-/m1/s1

InChI Key

HVZVBWDHTKBLAI-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O)O

Origin of Product

United States

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